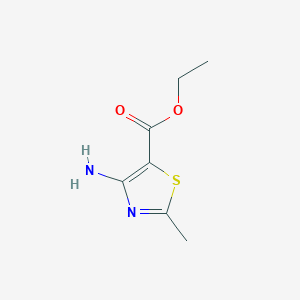

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)9-4(2)12-5/h3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREBCXGTVCVLJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of thiourea and ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting infectious diseases. Its thiazole structure enhances biological activity, making it a valuable component in the development of various therapeutic agents.

Case Study: Antiviral and Anticancer Agents

Research indicates that derivatives of this compound have shown promise in inhibiting key enzymes involved in viral replication and cancer cell proliferation. For instance, compounds derived from this compound have been evaluated for their efficacy against HIV and certain types of cancer cells, demonstrating micromolar to nanomolar potency in vitro .

Agricultural Chemicals

Building Block for Agrochemicals

The compound serves as a foundational building block for developing agrochemicals, including fungicides and herbicides. These agrochemicals are essential for protecting crops from pests and diseases, thereby improving agricultural yield and food security.

Case Study: Fungicide Development

Studies have shown that formulations containing this compound exhibit effective fungicidal activity against common agricultural pathogens. This application is crucial for sustainable agriculture practices .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition and metabolic pathways. Its ability to interact with various biological targets provides insights into cellular processes and potential therapeutic targets.

Case Study: Targeting HSET in Cancer Cells

Recent studies have highlighted its role in inhibiting the HSET protein (KIFC1), which is involved in centrosome clustering in cancer cells. Inhibitors derived from this compound have shown potential in inducing multipolar spindle formation in centrosome-amplified human cancer cells, leading to increased cell death .

Material Science

Incorporation into Polymer Formulations

this compound can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials used in various industrial applications.

Data Table: Properties of Polymer Composites

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability | X °C | Y °C |

| Mechanical Strength | A MPa | B MPa |

| Flexibility | Low | Moderate |

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and properties of analogous compounds:

Physicochemical Properties

- Solubility: The amino group in the main compound improves water solubility compared to lipophilic derivatives like trifluoromethylphenyl analogs .

Biological Activity

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family, known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 186.23 g/mol. It appears as a white to pale cream solid with a melting point ranging from 171°C to 180°C. The presence of amino and carboxylate functional groups in its structure contributes significantly to its biological reactivity and potential therapeutic properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antibacterial and antifungal properties. This compound has been evaluated for its efficacy against several bacterial strains and fungi, demonstrating promising results .

- Anticancer Potential : Thiazole derivatives are often explored for their anticancer properties. This compound has been reported to induce apoptosis in cancer cell lines through various mechanisms, including DNA damage and inhibition of mitotic spindle formation .

- Anti-inflammatory Effects : There is evidence suggesting that this compound may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models .

The mechanisms through which this compound exerts its biological effects are multifaceted:

1. Interaction with Biological Targets :

- The compound interacts with various biomolecules, including enzymes and receptors. For instance, it has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased DNA double-strand breaks .

- It may also bind to specific proteins involved in cell cycle regulation, thereby affecting cell division in cancer cells .

2. Induction of Apoptosis :

- This compound has been found to trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 25 µM against A431 (human epidermoid carcinoma) cells. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment with this compound .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL for various strains, indicating significant antibacterial potential .

Research Applications

This compound is being explored for various applications in scientific research:

1. Drug Development : Its unique structure makes it a valuable lead compound for developing new drugs targeting microbial infections and cancer.

2. Synthetic Chemistry : It serves as a building block in synthesizing more complex thiazole derivatives with enhanced biological activities .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, a mixture of 2-aminothiazol-4(5H)-one derivatives and formyl-indole carboxylates in acetic acid under reflux (3–5 hours) yields crystalline products . Optimization involves adjusting stoichiometry (e.g., 1.1 equiv of aldehyde), sodium acetate as a base, and recrystallization from DMF/acetic acid .

- Key Parameters :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetic acid | |

| Temperature | Reflux (~110°C) | |

| Reaction Time | 3–5 hours |

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use HPLC for purity assessment and spectroscopic techniques (NMR, IR) for functional group verification. For crystallinity, X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) ensures structural accuracy .

- Example : A related thiazole derivative showed a low R-factor (0.058) after refinement with SHELXL, confirming precise atomic positioning .

Advanced Research Questions

Q. What crystallographic insights exist for thiazole derivatives, and how do substituents influence molecular packing?

- Methodology : Single-crystal XRD studies at low temperatures (e.g., 113 K) reveal intermolecular interactions. For Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, weak C–H⋯O bonds form inverse dimers, with dihedral angles between thiazole and pendant rings ranging from 1.5° to 72.1°, indicating conformational flexibility .

- Structural Data :

| Property | Value (Molecule A/B) | Source |

|---|---|---|

| Dihedral Angle (Thiazole/Chlorobenzene) | 72.1°/45.6° | |

| Dihedral Angle (Thiazole/Nitrobenzene) | 3.0°/1.5° |

Q. How does this compound interact with biological targets, and what contradictions exist in activity data?

- Methodology : Computational screening (e.g., molecular docking) identifies potential targets. A study highlighted its role as a LAT inhibitor for Mycobacterium tuberculosis, with threefold induction in latent phases . However, discrepancies in potency may arise from stereoelectronic effects of substituents (e.g., chloro vs. nitro groups) .

- Resolution Strategy : Compare IC₅₀ values across analogs (e.g., tert-butyl vs. ethyl esters) and validate via enzyme assays .

Q. What computational tools are recommended for modeling thiazole derivatives?

- Methodology : Density Functional Theory (DFT) calculates electronic properties, while molecular dynamics simulations assess stability. ORTEP-3 visualizes crystallographic data, and SHELX programs refine structural models .

- Workflow :

Generate initial structure with Gaussian02.

Optimize geometry using B3LYP/6-31G(d).

Validate with XRD data via SHELXL .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies?

- Evidence : Reported solubility ranges from "very slight" (0.97 g/L at 25°C) in to higher solubility in polar aprotic solvents (e.g., DMF) .

- Resolution : Solvent polarity and pH (e.g., acetate buffer) critically influence solubility. Standardize testing conditions (e.g., USP methods) for consistency.

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 40°C | |

| Boiling Point | 402.4±37.0°C | |

| Density | 1.502±0.06 g/cm³ | |

| LogP (Calculated) | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.